molecular formula C9H13ClFN B15328904 (1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

(1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

Cat. No.: B15328904
M. Wt: 189.66 g/mol
InChI Key: HJMGPKQOWKNPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride (CAS: 1217465-66-1) is a chiral primary amine hydrochloride derivative characterized by a 2-fluoro-5-methylphenyl substituent on the ethanamine backbone. It is commercially available with ≥95% purity, offered in quantities ranging from 100 mg to 5 g .

Key structural features include:

  • Fluorine substituent at the ortho position of the phenyl ring, influencing electronic properties and metabolic stability.
  • Methyl group at the para position, enhancing lipophilicity and steric bulk.
  • Hydrochloride salt form, improving solubility and crystallinity for handling in synthetic workflows.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H

InChI Key

HJMGPKQOWKNPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of 2-fluoro-5-methylacetophenone using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions often include the use of hydrophilic organic solvents, such as isopropanol, to enhance the solubility of the substrate and improve the yield .

Industrial Production Methods: In industrial settings, the production of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride may involve large-scale asymmetric reduction processes using recombinant whole-cell biocatalysts. These processes are optimized for high yield and enantiomeric excess, making them suitable for the production of pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions: ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related ethanamine hydrochlorides, highlighting substituent variations and their implications:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
(1R)-1-(2-Fluoro-5-methylphenyl)ethanamine HCl 2-Fluoro, 5-Methyl 1217465-66-1 Not Reported Chiral building block; research use
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 3-Chloro, 5-Fluoro 1820574-01-3 Not Reported ≥95% purity; halogenated analog
(1R)-1-(4-Isopropylphenyl)ethanamine HCl 4-Isopropyl 856646-05-4 Not Reported Structural analog with bulky substituent
(R)-1-(2-Fluoro-5-methoxyphenyl)ethanamine HCl 2-Fluoro, 5-Methoxy 2074703-59-4 Not Reported Methoxy group enhances electron density
(1R)-1-(3-Fluoro-2-methylphenyl)ethanamine HCl 3-Fluoro, 2-Methyl Not Provided Not Reported Substituent positional isomer
(R)-1-(4-Bromophenyl)ethanamine HCl 4-Bromo 64265-77-6 Not Reported Bromine increases molecular weight
Substituent Analysis:
  • Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine at ortho/meta positions enhance metabolic stability and influence binding interactions (e.g., hydrogen bonding with biological targets) .
  • Steric Effects : Bulky substituents like isopropyl (856646-05-4) may reduce binding to sterically constrained targets .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Indole-Based Ethanamines: Compounds like RS-17053 () demonstrate that substituent positioning on the aromatic ring critically impacts adrenoceptor subtype selectivity. For example, RS-17053 exhibits high affinity for α1A-adrenoceptors in rat tissues but lower affinity in human prostate tissues, highlighting species-specific structural requirements .
  • Halogenated Derivatives : The target compound’s fluorine and methyl groups may confer selectivity for targets sensitive to hydrophobic interactions, similar to HSP90 inhibitors where indole-ethanamines form hydrogen bonds with GLU527 and TYR604 .
Physicochemical Properties
  • Solubility : Hydrochloride salts generally enhance aqueous solubility compared to free bases. For instance, (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride (CAS: 2230840-47-6) has a molecular weight of 270.63 and is stored at 2–8°C, indicating moderate stability .

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